1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core, a thiazepane ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include N,N-dimethylformamide, sulfur, and various catalysts to facilitate the formation of C-N and C-S bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the pyrrolidine-2,5-dione core can produce hydroxylated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is not well understood. its structural features suggest that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione: This compound features a piperidine ring instead of a thiazepane ring.
1-(2-Oxo-2-(4-(thiophen-2-yl)morpholin-1-yl)ethyl)pyrrolidine-2,5-dione: This compound features a morpholine ring instead of a thiazepane ring.
Uniqueness
1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is unique due to the presence of the thiazepane ring, which may impart distinct chemical and biological properties compared to its analogs. The combination of the pyrrolidine-2,5-dione core, thiazepane ring, and thiophene moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-13-3-4-14(19)17(13)10-15(20)16-6-5-12(22-9-7-16)11-2-1-8-21-11/h1-2,8,12H,3-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNRMDHDYNIHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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